Bzl-ser(bzl)-OH

説明

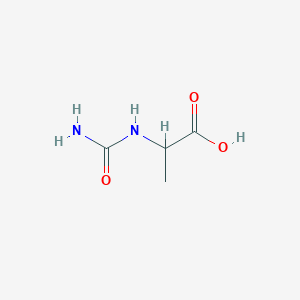

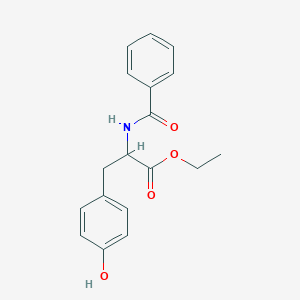

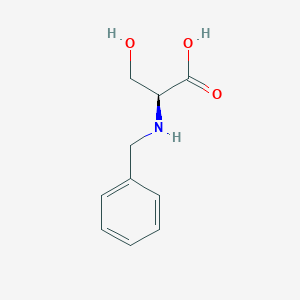

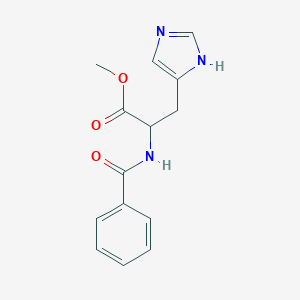

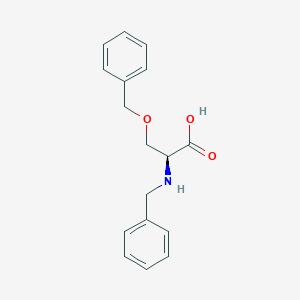

Bzl-ser(bzl)-OH, also known as benzyl-L-serine, is a serine derivative . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of Bzl-ser(bzl)-OH can be achieved through the method of solid-phase peptide synthesis . This method involves the coupling of amino acids on high molecular solid support step-by-step, and finally releasing the amino acids from the supports to obtain the peptides with high yield and high purity . The synthesis of Bzl-ser(bzl)-OH can also involve the copolymerization of Glu(Bzl) and Ser(Bzl), which preferentially yields alternating copolymers .Molecular Structure Analysis

The molecular formula of Bzl-ser(bzl)-OH is C10H13NO3 . Its molecular weight is 195.215 .Physical And Chemical Properties Analysis

Bzl-ser(bzl)-OH has a density of 1.2±0.1 g/cm3, a boiling point of 405.6±40.0 °C at 760 mmHg, and a melting point of 223-225°C . Its flash point is 199.1±27.3 °C .科学的研究の応用

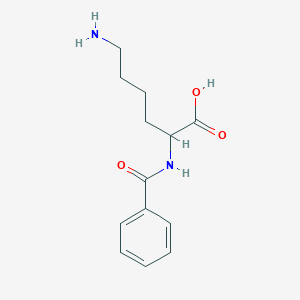

Bzl-ser(bzl)-OH is involved in racemization mechanisms during peptide synthesis. The racemization of serine dipeptide active ester derivatives like Z-Gly-Ser(Bzl)-OPcp is mainly through 5(4H)-oxazolone, with a lesser extent through the enolization mechanism. This understanding is crucial for minimizing racemization in peptide synthesis, which is a key factor for maintaining the efficacy and purity of the synthesized peptides (Kovacs et al., 1982).

In the field of medicinal chemistry, Bzl-ser(bzl)-OH is used in the synthesis of various compounds. For instance, a study focused on synthesizing benzyl O-benzyl-L-serinate hydrochloride, an intermediate in drug development. This compound is synthesized from L-Ser(Bzl) and other reactants, demonstrating the role of Bzl-ser(bzl)-OH derivatives in developing new pharmaceuticals (Yang Da-cheng, 2003).

In biochemistry, Bzl-ser(bzl)-OH derivatives are used in the synthesis of peptides for biological studies. For example, a study synthesized heptapeptides corresponding to sequences of adrenodoxin from bovine adrenal cortex using serine derivatives like Ser(Bzl). These peptides were used to form iron-sulfur complexes, which are significant in studying enzyme functions and interactions (Okada et al., 1979).

Safety and Hazards

Bzl-ser(bzl)-OH may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inadequate ventilation, wear respiratory protection . If inhaled, remove the person to fresh air and keep comfortable for breathing . If experiencing respiratory symptoms, get emergency medical help immediately .

特性

IUPAC Name |

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIECPGKNPENC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427399 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-O-benzyl-serine methyl ester | |

CAS RN |

201209-83-8 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。